Inositol 2,4,5-trisphosphate is a significant signaling molecule involved in various cellular processes. It plays a crucial role as a second messenger in the phosphoinositide signaling pathway, primarily mediating the release of calcium ions from intracellular stores. This compound is derived from the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C, leading to its classification as an inositol phosphate.
Inositol 2,4,5-trisphosphate is synthesized endogenously in mammalian cells from phosphatidylinositol 4,5-bisphosphate. It can also be produced synthetically for research purposes through various chemical methods.
Inositol 2,4,5-trisphosphate belongs to the class of inositol phosphates, which are characterized by their phosphate groups attached to the inositol ring. This compound specifically contains three phosphate groups at the 2, 4, and 5 positions of the inositol molecule.
The synthesis of inositol 2,4,5-trisphosphate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions (temperature, pH) and purification techniques (like high-performance liquid chromatography) to isolate the desired product with high purity and yield. The use of protecting groups during synthesis is common to prevent unwanted reactions at other hydroxyl sites on the inositol structure .
Inositol 2,4,5-trisphosphate has a molecular formula of C6H15O15P3. Its structure consists of a six-membered carbon ring (the inositol moiety) with three phosphate groups attached at positions 2, 4, and 5.
Inositol 2,4,5-trisphosphate participates in several biochemical reactions:
The kinetics of these reactions are influenced by factors such as enzyme concentration and substrate availability. The interactions with enzymes like inositol trisphosphate receptor and kinases are critical for its role as a signaling molecule .
Inositol 2,4,5-trisphosphate functions primarily as a second messenger that mediates intracellular calcium release:
The binding affinity and kinetics can vary based on structural modifications of the inositol phosphate or receptor interactions.
Inositol 2,4,5-trisphosphate is widely used in scientific research:
Inositol 2,4,5-trisphosphate (Ins(2,4,5)P₃) is a stereospecific isomer of inositol trisphosphate characterized by phosphate groups esterified at the D-myo-inositol ring’s 2-, 4-, and 5-positions. Its molecular formula is C₆H₁₅O₁₅P₃, with a molecular weight of 420.10 g/mol. The compound exists as a trianion at physiological pH (7.4), bearing three negatively charged phosphate groups (PO₄²⁻). Its stereochemistry is defined by the myo-inositol scaffold’s specific hydroxyl orientations: the 2-, 4-, and 5-hydroxyls are phosphorylated, while the 1-, 3-, and 6-hydroxyls remain free. The D-enantiomer of Ins(2,4,5)P₃ exhibits a distinct three-dimensional conformation compared to the canonical signaling molecule D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), primarily due to the axial-equatorial rearrangement of phosphates. This shift critically alters its biological recognition profile, as evidenced by its inability to activate Ins(1,4,5)P₃ receptors [3] [7].
Synthetic routes have enabled the production of both D- and L-enantiomers of Ins(2,4,5)P₃. The D-enantiomer is synthesized from D-1,4-di-O-benzyl-5,6-bis-O-p-methoxybenzyl-myo-inositol through regioselective stannylene acetal-mediated protection, followed by sequential phosphorylation and deprotection. The L-enantiomer is similarly derived from the corresponding L-chiral diol precursor. This enantiomeric pair serves as essential tools for probing stereospecificity in inositol phosphate-binding proteins [3].
Table 1: Stereochemical Properties of Ins(2,4,5)P₃ Enantiomers
Property | D-Ins(2,4,5)P₃ | L-Ins(2,4,5)P₃ |
---|---|---|
Chiral Precursor | D-1,4-di-O-benzyl-5,6-bis-O-PMB-myo-inositol | L-1,4-di-O-benzyl-5,6-bis-O-PMB-myo-inositol |
Key Synthetic Step | Stannylene acetal protection at C3 | Stannylene acetal protection at C3 |
Final Deprotection | Hydrogenolysis | Sodium/liquid ammonia |
Biological Relevance | Isoform-specific interactions | Probe for stereoselectivity |
Ins(2,4,5)P₃ is highly soluble in aqueous solutions due to its hydrophilic phosphate groups and hydroxyl residues. Its charge distribution varies with pH: below pH 2, all phosphates exist as diesters (H₂PO₄⁻); between pH 4–6, monoanionic forms dominate; and above pH 7, it fully deprotonates to a trianion (PO₄²⁻). The compound’s net charge at physiological pH is -3, facilitating ionic interactions with basic amino acid residues (e.g., arginine, lysine) in binding pockets. Experimental pKa values for its phosphates are approximately pKa₁ ≈ 1.5, pKa₂ ≈ 3.9, and pKa₃ ≈ 6.2, though positional differences cause slight variations compared to Ins(1,4,5)P₃ [2] [7] [10].
Stability studies reveal that Ins(2,4,5)P₃ is susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, where phosphate ester bonds may cleave. It remains stable at neutral pH (6–8) for 24–48 hours at 4°C. The phosphorothioate derivatives, where sulfur replaces non-bridging phosphate oxygen atoms (e.g., D-Ins(2,4,5)P₃S₃), exhibit enhanced resistance to phosphatase-mediated degradation, making them valuable for cellular assays. Hydrogen bonding capacity is significant: the three free hydroxyl groups act as hydrogen bond donors, while phosphate oxygens serve as acceptors, contributing to a topological polar surface area (TPSA) of 307.38 Ų [2] [3].
Table 2: Physicochemical Properties of Ins(2,4,5)P₃
Property | Value |
---|---|
Molecular Weight | 420.10 g/mol |
Net Charge (pH 7.4) | -3 |
Hydrogen Bond Donors | 3 (hydroxyl groups) |
Hydrogen Bond Acceptors | 15 (oxygen atoms) |
Topological Polar Surface Area | 307.38 Ų |
LogP (XLogP) | -7.29 (indicating high hydrophilicity) |
pKa Values | ~1.5 (P1), ~3.9 (P2), ~6.2 (P3) |
Structurally modified analogs of Ins(2,4,5)P₃ elucidate structure-activity relationships in inositol phosphate signaling. Key derivatives include:
Phosphorothioate Analogs: Replacement of non-bridging phosphate oxygens with sulfur at the 2-, 4-, or 5-positions yields D- or L-Ins(2,4,5)P₃S₃. These analogs resist hydrolysis by phosphatases and exhibit altered binding kinetics for kinases. For example, L-chiro-inositol 2,3,5-trisphosphorothioate (a stereoisomer analog) inhibits phosphatidylinositol 3-kinase (PI3K) by competing with its substrate-binding site, highlighting the role of phosphate orientation in inhibition [8].
Backbone-Modified Analogs: Benzene 1,2,4-trisphosphate, a non-inositol mimic lacking hydroxyl groups, inhibits PI3K reversibly but fails to activate calcium release. This underscores the necessity of the inositol ring’s hydroxyl geometry for receptor engagement. Modifications at the 3-position, such as 2-O-(2-aminoethyl)-myo-inositol 1,4,5-trisphosphate, introduce affinity tags for conjugation without disrupting phosphate interactions. These derivatives enable the synthesis of affinity matrices for receptor isolation [8] [10].
Regioisomeric Variants: Ins(1,4,5)P₃ and Ins(2,4,5)P₃ exhibit divergent biological activities despite identical phosphate stoichiometry. Ins(2,4,5)P₃ does not bind the Ins(1,4,5)P₃ receptor (InsP₃R) due to misalignment of phosphates critical for receptor docking (e.g., the 5-phosphate in Ins(1,4,5)P₃ interacts with Arg269 of InsP₃R, a residue inaccessible in the 2,4,5-isomer) [3] [7].
Table 3: Synthetic Derivatives of Ins(2,4,5)P₃ and Their Applications
Analog | Modification | Functional Impact | Application |
---|---|---|---|
D-Ins(2,4,5)P₃S₃ | Phosphorothioate at P2/P4/P5 | Enhanced phosphatase resistance | PI3K inhibition studies |
Benzene 1,2,4-trisphosphate | Non-inositol backbone | Disrupts hydroxyl-dependent recognition | Probe for ring hydroxyl specificity |
2-O-(2-Aminoethyl)-Ins(1,4,5)P₃ | Ethylamine at C2-OH | Introduces conjugation handle | Affinity chromatography matrices |
L-chiro-Ins(2,3,5)P₃ | Altered stereochemistry at C2/C3 | Inhibits PI3K (IC₅₀ ~10 μM) | Kinase substrate specificity mapping |
Computational studies elucidate how Ins(2,4,5)P₃ interacts with binding proteins, leveraging its distinct phosphate geometry. Molecular dynamics (MD) simulations of inositol trisphosphate receptors (InsP₃R) reveal that ligand specificity arises from:
Coarse-grained models of InsP₃R activation further demonstrate that Ins(2,4,5)P₃ cannot initiate the twist motion of the suppressor domain (SD), a critical step for calcium channel opening. In Ins(1,4,5)P₃-bound receptors, SD rotation (∼9° displacement) disrupts inter-subunit interactions, enabling pore opening. Essential dynamics analysis via principal component analysis (PCA) confirms that Ins(2,4,5)P₃ fails to induce the collective motions associated with activation [4] [5] [9].
Table 4: Key Parameters from MD Simulations of IP₃-Binding Dynamics
Parameter | Ins(1,4,5)P₃ | Ins(2,4,5)P₃ |
---|---|---|
RMSD of IBC Domain (Å) | 1.8 ± 0.3 | 4.2 ± 0.7 |
H-Bonds with Receptor | 12–14 | 5–7 |
SD Twist Angle Displacement | 9° | <1° |
Clam Closure (IBC-α/IBC-β gap) | 8.5 Å → 4.2 Å | No significant change |
Key Residue Interactions | Arg269-P5, Lys508-P4, Arg511-P1 | Partial engagement of P4/P5 only |
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